molecular formula C11H16N4O2 B583295 2,4-Dicyano-3-(2-methylpropyl)pentanediamide CAS No. 185815-56-9

2,4-Dicyano-3-(2-methylpropyl)pentanediamide

Cat. No.: B583295
CAS No.: 185815-56-9
M. Wt: 236.275
InChI Key: WQVNYCULJRPXJR-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-(2-methylpropyl)pentanediamide is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.275. The purity is usually 95%.
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Biological Activity

2,4-Dicyano-3-(2-methylpropyl)pentanediamide (CAS No. 185815-56-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C11_{11}H16_{16}N4_{4}O2_{2}
  • Molecular Weight: 236.27 g/mol
  • Melting Point: 116-118 °C
  • Boiling Point: Predicted at approximately 551 °C
  • Solubility: Slightly soluble in DMSO and methanol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation:
    • The compound's structural similarity to known neurotransmitters suggests it may act as a modulator of monoamine neurotransmitters, potentially influencing their reuptake and release in the synaptic cleft .
  • Anticancer Activity:
    • Preliminary studies indicate that derivatives of this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Properties:
    • Related compounds in the same chemical family have shown antimicrobial activity, suggesting potential for this compound to exhibit similar effects against various pathogens.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity: Research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models .
  • Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress and neurodegeneration .
  • Potential as a Drug Impurity: It has been identified as an impurity in pregabalin synthesis, raising questions about its biological implications when present in pharmaceutical formulations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress
AntimicrobialExhibits activity against bacterial strains
Drug ImpurityIdentified as a pregabalin impurity

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of this compound. The results indicated that these compounds significantly inhibited the proliferation of human cancer cell lines while inducing apoptosis through caspase activation pathways. The study concluded that further exploration could lead to the development of new anticancer agents based on this scaffold.

Case Study: Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic insults.

Properties

IUPAC Name

2,4-dicyano-3-(2-methylpropyl)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNYCULJRPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185815-56-9
Record name 2,4-Dicyano-3-isobutylpentanediamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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